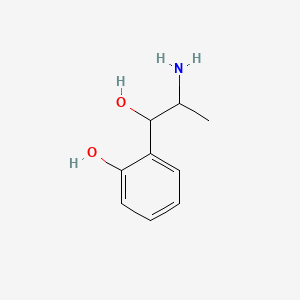
2-(2-Amino-1-hydroxypropyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-Amino-1-hydroxypropyl)phenol” is a compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is also known as “3-(2-amino-1-hydroxypropyl)phenol” and is a solid in its physical form .
Synthesis Analysis
The synthesis of compounds similar to “2-(2-Amino-1-hydroxypropyl)phenol” has been reported in the literature . For instance, the synthesis of 2-aminophenol derivatives has been achieved through the condensation of 2-aminophenol with various chloro- and nitro-benzaldehydes . Another method involves the enantioselective oxazaborolidine-catalyzed borane reduction of 2-chloroacetophenone to give the chiral chloro alcohol .
Molecular Structure Analysis
The molecular structure of “2-(2-Amino-1-hydroxypropyl)phenol” consists of a phenol group attached to a 2-amino-1-hydroxypropyl group . The InChI code for this compound is 1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3 .
Chemical Reactions Analysis
Phenols, which “2-(2-Amino-1-hydroxypropyl)phenol” is a derivative of, are known to undergo various chemical reactions . For instance, phenols can undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone . They are also known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .
科学的研究の応用
Environmental Degradation and Catalysis
Phenol Hydroxylase from Bacillus thermoglucosidasius A7 describes a novel enzyme system involved in the degradation of phenol, highlighting the microbial pathways for breaking down phenolic compounds in the environment. This research suggests potential applications in bioremediation and environmental cleanup of phenolic pollutants (Kirchner et al., 2003).
Antioxidant and Radical Scavenging Activities
Action of Phenolic Derivatives as Inhibitors of Membrane Lipid Peroxidation examines how phenolic compounds, including derivatives similar in structure to 2-(2-Amino-1-hydroxypropyl)phenol, act as antioxidants and radical scavengers. This study provides a basis for the potential use of such compounds in protecting against oxidative stress (Dinis et al., 1994).
Polymer Chemistry
Yttrium Complexes as Catalysts for Living and Immortal Polymerization of Lactide indicates the role of phenolic compounds in catalyzing polymerization reactions, which could imply the utility of 2-(2-Amino-1-hydroxypropyl)phenol in developing new polymer materials or as a catalyst in polymer synthesis (Amgoune et al., 2007).
Biochemical Interactions and Toxicity
Unexpected Transformation of Dissolved Phenols to Toxic Dicarbonyls by Hydroxyl Radicals and UV Light highlights the transformation of phenolic compounds under environmental conditions, which can lead to the formation of toxic products. This research underscores the importance of understanding the chemical behavior and potential risks associated with phenolic compounds, including 2-(2-Amino-1-hydroxypropyl)phenol, in environmental and biological systems (Prasse et al., 2018).
将来の方向性
While specific future directions for “2-(2-Amino-1-hydroxypropyl)phenol” are not available, research into similar compounds suggests potential areas of interest. For instance, indole derivatives, which share some structural similarities with “2-(2-Amino-1-hydroxypropyl)phenol”, have been found to possess diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
作用機序
Target of Action
It is structurally similar to metaraminol , a potent sympathomimetic amine that predominantly acts at alpha adrenergic receptors and stimulates the release of norepinephrine . Therefore, it is plausible that 2-(2-Amino-1-hydroxypropyl)phenol may interact with similar targets.
Mode of Action
Based on its structural similarity to metaraminol , it might act through peripheral vasoconstriction by acting as an alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure . It might also stimulate the release of norepinephrine .
Biochemical Pathways
Compounds similar to 2-(2-amino-1-hydroxypropyl)phenol, such as metaraminol, are known to inhibit adenyl cyclase, leading to an inhibition of the production of camp . This could potentially be a pathway affected by 2-(2-Amino-1-hydroxypropyl)phenol.
Result of Action
Based on its potential similarity to metaraminol, it might increase both systolic and diastolic blood pressure .
特性
IUPAC Name |
2-(2-amino-1-hydroxypropyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6,9,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGMWKBHVLBBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-1-hydroxypropyl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

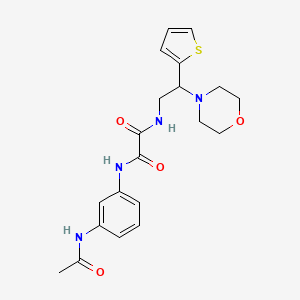
![N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/no-structure.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2585999.png)
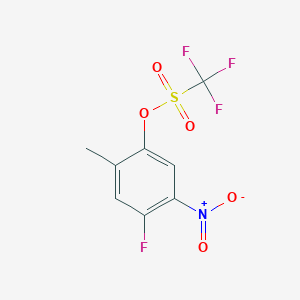
![2-Chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2586001.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2586002.png)

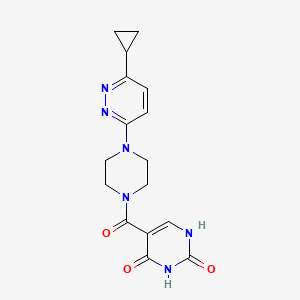
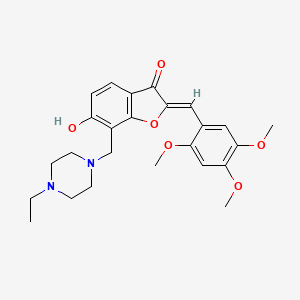
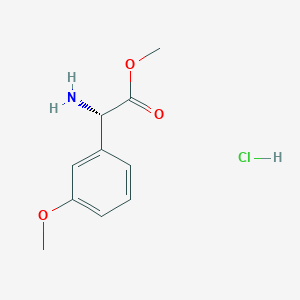
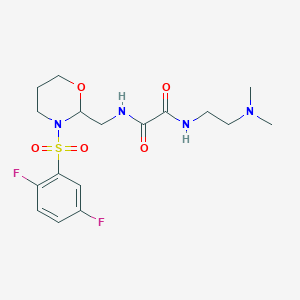
![6-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-7H-purine](/img/structure/B2586010.png)
![[4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid](/img/structure/B2586015.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2586017.png)